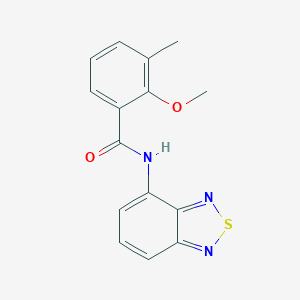![molecular formula C18H20FN3O B251098 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes, including the protein kinase B (AKT) and the cyclin-dependent kinase 2 (CDK2), which are involved in the regulation of cell growth and proliferation.
作用机制
The mechanism of action of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of this compound and CDK2, which are key signaling molecules involved in the regulation of cell growth and proliferation. This compound is a serine/threonine kinase that plays a crucial role in the activation of several downstream targets involved in cell survival and metabolism. CDK2 is a cyclin-dependent kinase that regulates the transition from G1 to S phase of the cell cycle. By inhibiting this compound and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound and CDK2. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell death.
实验室实验的优点和局限性
The advantages of using 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potency and selectivity towards this compound and CDK2, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and survival. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
The future directions of research on 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of this compound and CDK2, as well as the evaluation of their efficacy in preclinical models of cancer. Moreover, the combination of this compound with other targeted therapies or immunotherapies may provide a promising strategy for the treatment of cancer. Finally, the identification of biomarkers that can predict the response to this compound may improve patient selection and personalized cancer treatment.
合成方法
The synthesis of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization or column chromatography. This synthesis method has been reported in several scientific journals and is considered to be a reliable and efficient approach.
科学研究应用
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied in the field of cancer research due to its ability to inhibit this compound and CDK2, which are key regulators of cell cycle progression and survival. Several studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
属性
分子式 |
C18H20FN3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23) |
InChI 键 |
CJABDPLDDATNST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)





